Benzenebutanamine, 4-methoxy-N-methyl-

Description

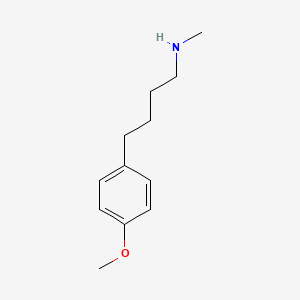

Benzenebutanamine, 4-methoxy-N-methyl- (systematic name) is a substituted phenethylamine derivative characterized by:

- Benzene ring with a 4-methoxy group (-OCH₃).

- Butanamine chain (four-carbon alkyl chain terminating in an amine group).

- N-methyl substitution on the amine.

Key functional groups include the electron-donating methoxy substituent, which influences electronic properties, and the N-methyl group, which modulates amine basicity and solubility.

Properties

CAS No. |

89745-31-3 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-methylbutan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-13-10-4-3-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |

InChI Key |

IRYPMKXHLFMIBU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Imine Formation and Catalytic Hydrogenation

A validated pathway involves reacting 4-methoxyphenylbutan-2-one with methylamine to form the corresponding imine intermediate. In a procedure analogous to the synthesis of 4-methoxybenzaldehyde N-methylimine, 4-methoxyphenylbutan-2-one (10.0 g, 52.4 mmol) is dissolved in ethanol (30 mL) and treated with methylamine (40% aqueous solution, 7.63 mL, 88.1 mmol) at 40°C for 2 hours. The imine intermediate is subsequently reduced using hydrogen gas (2–3 bar) in the presence of a palladium-on-carbon catalyst (10% Pd/C, 0.4 g). This method typically achieves yields of 70–85%, with the catalyst facilitating selective reduction of the C=N bond without affecting the methoxy group.

Borohydride-Mediated Reduction

Alternative reducing agents, such as sodium cyanoborohydride (NaBH3CN), enable milder conditions for imine reduction. A protocol adapted from the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene involves dissolving the imine in methanol and adding NaBH3CN (1.2 eq) at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the target amine after aqueous workup and column chromatography. This method avoids high-pressure equipment but may require longer reaction times.

Alkylation of Primary Amines

Direct alkylation of 4-methoxybenzenebutanamine with methylating agents offers a straightforward route to N-methyl derivatives.

Methyl Halide Alkylation

Treatment of 4-methoxybenzenebutanamine with methyl iodide (1.1 eq) in the presence of a base like potassium carbonate (K2CO3) in acetonitrile at 60°C for 6 hours provides the N-methylated product. The reaction is quenched with water, and the product is extracted into dichloromethane, yielding 80–90% purity after solvent evaporation. This approach requires careful handling of toxic methyl iodide and efficient removal of excess reagent.

Hydrogenation of Nitriles and Oximes

Catalytic hydrogenation of nitriles or oximes provides an alternative pathway to primary amines, which can subsequently be methylated.

Nitrile Reduction

4-Methoxybenzenebutanenitrile (synthesized via nucleophilic substitution of 4-methoxybenzyl chloride with butyronitrile) is hydrogenated over Raney nickel (50°C, 5 bar H2) in ethanol to yield 4-methoxybenzenebutanamine. Subsequent methylation via the Eschweiler-Clarke reaction (Section 2.1) furnishes the target compound. This two-step process achieves an overall yield of 60–70%.

Oxime Hydrogenation

Oximes derived from 4-methoxyphenylbutan-2-one are reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. The primary amine intermediate is methylated with methyl triflate (CH3OTf) in dichloromethane, yielding 4-methoxy-N-methylbenzenebutanamine with 55–65% efficiency.

Protecting Group Strategies

The use of tert-butyloxycarbonyl (Boc) protecting groups enables selective synthesis of secondary amines while mitigating side reactions.

Boc-Protected Intermediate Synthesis

Following a method analogous to the synthesis of (R)-4-methoxy-alpha-methylphenethylamine, 4-methoxybenzenebutanamine is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected amine is methylated via alkylation (Section 2.2), and the Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane. This three-step sequence achieves 70–80% overall yield with high purity (>95%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 70–85 | H2, Pd/C, 40–60°C | One-pot reaction, high selectivity | Requires high-pressure equipment |

| Eschweiler-Clarke | 65–75 | Reflux, 8 hours | Low cost, simple setup | Over-alkylation risks |

| Nitrile Hydrogenation | 60–70 | Raney Ni, 50°C, 5 bar H2 | Scalable for industrial use | Multi-step process |

| Boc Protection/Deprotection | 70–80 | TFA, room temperature | High purity, minimal byproducts | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

Benzenebutanamine, 4-methoxy-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.

Scientific Research Applications

Benzenebutanamine, 4-methoxy-N-methyl- has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development and pharmacological studies.

Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenebutanamine, 4-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinctions:

Functional Group Impact on Properties

Methoxy Group (4-OCH₃) :

- Electronic Effects : The methoxy group is electron-donating via resonance, increasing the electron density of the benzene ring. This enhances stability in electrophilic substitution reactions compared to halogenated analogs (e.g., 4-chloro or 4-fluoro) .

- Solubility: Methoxy groups improve water solubility relative to non-polar substituents, which may influence bioavailability in pharmacological contexts.

N-Methyl Substitution :

- Basicity Reduction : Methylation of the amine decreases basicity compared to primary amines, altering interaction with biological targets or acidic environments .

Butanamine Chain :

- Chain Length : A four-carbon chain balances flexibility and rigidity, affecting molecular conformation and receptor binding compared to shorter-chain analogs (e.g., aniline derivatives) .

Physicochemical Data from Analogous Compounds

- Boiling/Melting Points: Benzenamine, 4-methoxy- (p-anisidine): Boiling point = 514.7 K; melting point = 331.2 K .

- Spectroscopic Data :

Pharmacological and Industrial Relevance

- Halogenated Analogs: Compounds like 4-fluoro-β-(fluoromethylene)-benzenebutanamine (CAS 119386-96-8) are investigated for enzyme inhibition (e.g., monoamine oxidase) .

- Salt Forms : Hydrochloride salts (e.g., (4-phenylbutyl)methylamine hydrochloride) are commonly used to improve solubility and stability in drug formulations .

- Methoxy Derivatives : Methoxy-substituted amines are prevalent in neurotransmitter analogs and agrochemicals due to their electronic and solubility profiles .

Q & A

Q. What are the standard synthetic routes for 4-methoxy-N-methylbenzenebutanamine, and how can purity (>95%) be ensured?

The compound is typically synthesized via reductive amination or alkylation of 4-methoxybenzaldehyde intermediates. For example, a Schiff base intermediate may be formed by reacting 4-methoxybenzylamine with a ketone or aldehyde, followed by reduction using sodium borohydride or catalytic hydrogenation . Purity is confirmed via HPLC (using a C18 column with acetonitrile/water gradient) and GC-MS. Impurities often arise from incomplete reduction or residual solvents, which can be minimized by repeated recrystallization in ethanol/water mixtures .

Q. How is the molecular structure of 4-methoxy-N-methylbenzenebutanamine validated experimentally?

Structural confirmation requires a combination of:

- NMR : NMR should show a singlet for the methoxy group (~δ 3.8 ppm), a multiplet for the aromatic protons (δ 6.7–7.2 ppm), and signals for the N-methyl group (δ 2.2–2.5 ppm).

- FT-IR : Key peaks include C-O stretching (1250–1050 cm) for the methoxy group and N-H bending (1650–1580 cm) .

- High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H] at m/z 180.1386 for CHNO) .

Advanced Research Questions

Q. How can contradictory spectral data for 4-methoxy-N-methylbenzenebutanamine derivatives be resolved?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, enamine-imine tautomerism in Schiff base derivatives can shift carbonyl signals. To resolve this:

Q. What computational methods are suitable for predicting the physicochemical properties of 4-methoxy-N-methylbenzenebutanamine?

Quantitative Structure-Property Relationship (QSPR) models and density functional theory (DFT) are effective:

- LogP prediction : Use software like MarvinSuite or ACD/Labs with atomic contribution methods.

- pKa estimation : DFT-based microsolvation models (e.g., COSMO-RS) predict the basicity of the amine group (expected pKa ~9.5) .

- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, critical for designing derivatives .

Q. How can researchers optimize reaction yields for 4-methoxy-N-methylbenzenebutanamine in multi-step syntheses?

Yield optimization involves:

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading. For reductive amination, optimal conditions may include 60°C in methanol with Pd/C (5% w/w) under H (3 atm) .

- In-situ monitoring : Use ReactIR to track intermediate formation and adjust reaction time dynamically.

- Byproduct analysis : LC-MS identifies side products (e.g., over-reduced amines), which can be suppressed by lowering H pressure .

Methodological Challenges

Q. What strategies address low solubility of 4-methoxy-N-methylbenzenebutanamine in aqueous media for biological assays?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based encapsulation.

- Pro-drug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo.

- Micellar solubilization : Non-ionic surfactants like Tween-80 enhance solubility without denaturing proteins .

Q. How can researchers validate the stability of 4-methoxy-N-methylbenzenebutanamine under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Stability-indicating assays : Use HPLC with photodiode array detection to quantify degradation products (e.g., oxidized amines or demethylated analogs) .

- Long-term stability : Store at –20°C under argon, with periodic NMR checks for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.